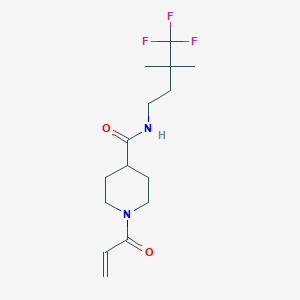

![molecular formula C18H18N2O5S B2411922 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954714-99-9](/img/structure/B2411922.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

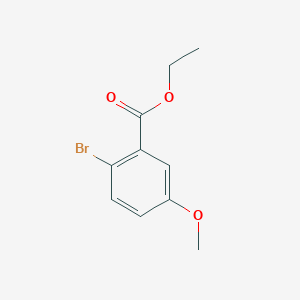

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H11NO4S . It has a molecular weight of 277.30 g/mol . The IUPAC name for this compound is N-(1,3-benzodioxol-5-yl)benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group and a benzenesulfonamide group . More detailed structural analysis is not available in the retrieved papers.Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 277.04087901 g/mol . The topological polar surface area is 73 Ų . It has a complexity of 399 .Wissenschaftliche Forschungsanwendungen

- These compounds were synthesized using a Pd-catalyzed C-N cross-coupling method and evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines .

- A reliable electrochemical approach was developed by depositing a thin layer of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides (related to our compound) on a glassy carbon electrode (GCE) with a conducting polymer matrix (Nafion) to create a sensitive and selective Pb^2+ sensor .

- The study investigated the impact of different electron-donating and electron-releasing groups on the compound’s properties .

- Our compound’s structure aligns with the pursuit of potent anti-tumor agents based on indole scaffolds .

Anticancer Activity

Heavy Metal Ion Detection

Molecular Properties Prediction

Indole-Based Antitubulin Agents

Template for Analog Optimization

Wirkmechanismus

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key component of the cell’s cytoskeleton and plays a crucial role in cell division. Therefore, it is a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin, it disrupts the normal formation and function of microtubules, which are essential for cell division . This disruption leads to cell cycle arrest and triggers programmed cell death or apoptosis .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This means that the compound prevents the cells from dividing and triggers their self-destruction, thereby inhibiting the growth of cancer cells .

Eigenschaften

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c21-18-8-13(10-19-26(22,23)15-4-2-1-3-5-15)11-20(18)14-6-7-16-17(9-14)25-12-24-16/h1-7,9,13,19H,8,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOXJKZCRNUYFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2411839.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2411840.png)

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)

![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2411857.png)